molecular formula C7H3FN4 B6232581 4-azido-2-fluorobenzonitrile CAS No. 2386883-06-1

4-azido-2-fluorobenzonitrile

Cat. No. B6232581
CAS RN: 2386883-06-1
M. Wt: 162.1
InChI Key:
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Description

4-azido-2-fluorobenzonitrile (4-AFBN) is an organic compound of the nitrile group that has been widely used in scientific research due to its unique properties. It is a colorless, water-soluble liquid that is highly reactive and can be used in a variety of chemical reactions. The compound is known for its ability to bind to other molecules and form stable complexes, making it a useful tool for researchers in a variety of fields.

Mechanism of Action

4-azido-2-fluorobenzonitrile is a highly reactive compound that can form stable complexes with other molecules. It is known to bind to proteins and enzymes, and can be used to study their structure and function. The compound can also be used to label proteins and other molecules for imaging and tracking purposes.
Biochemical and Physiological Effects
This compound is known to have a variety of biochemical and physiological effects. It has been shown to have an effect on the activity of enzymes, as well as their structure and function. In addition, this compound has been shown to have an effect on the expression of certain genes, as well as the activity of certain proteins. The compound has also been shown to have an effect on the metabolism of certain drugs, as well as the absorption of certain nutrients.

Advantages and Limitations for Lab Experiments

4-azido-2-fluorobenzonitrile is a highly reactive compound that has a variety of uses in scientific research. One of the advantages of using this compound in lab experiments is that it can be used to form stable complexes with other molecules, making it useful for studying their structure and function. Additionally, this compound can be used as a fluorescent tag for imaging and tracking purposes. However, the compound is highly reactive and can be hazardous if not handled properly.

Future Directions

There are a number of potential future directions for research on 4-azido-2-fluorobenzonitrile. One possible direction is to further study the biochemical and physiological effects of the compound on enzymes and other proteins. Additionally, research could be conducted to study the effects of this compound on the metabolism of certain drugs, as well as its effects on the absorption of certain nutrients. Finally, further research could be conducted to explore the potential applications of this compound in the fields of imaging and tracking.

Synthesis Methods

4-azido-2-fluorobenzonitrile can be synthesized by a variety of methods, including the Hofmann rearrangement, the Curtius rearrangement, and the Sandmeyer reaction. The Hofmann rearrangement involves the reaction of an amide with a halogen such as chlorine or bromine, followed by the addition of a base such as sodium hydroxide. The Curtius rearrangement involves the reaction of an isocyanate with a base, followed by the addition of an acid. The Sandmeyer reaction involves the reaction of an aryl halide with a copper salt, followed by the addition of a base. All of these methods result in the formation of this compound.

Scientific Research Applications

4-azido-2-fluorobenzonitrile has been used extensively in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, as it can be used to form stable complexes with other molecules. The compound has also been used as a fluorescent tag in biological research, as it can be used to label proteins and other molecules for imaging and tracking purposes. In addition, this compound has been used in the study of enzymes and other proteins, as it can be used to study their structure and function.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-azido-2-fluorobenzonitrile involves the conversion of 2-fluorobenzonitrile to 4-azido-2-fluorobenzonitrile through a series of reactions.", "Starting Materials": [ "2-fluorobenzonitrile", "sodium azide", "sulfuric acid", "sodium nitrite", "copper(I) bromide", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-fluorobenzonitrile in sulfuric acid and add sodium nitrite to the solution to form the diazonium salt.", "Step 2: Add a solution of sodium azide in water to the diazonium salt solution to form the corresponding azide.", "Step 3: Add a catalytic amount of copper(I) bromide to the reaction mixture and heat the solution under reflux for several hours.", "Step 4: Quench the reaction with water and extract the product with ethyl acetate.", "Step 5: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate the solution under reduced pressure to obtain 4-azido-2-fluorobenzonitrile." ] }

CAS RN

2386883-06-1

Molecular Formula

C7H3FN4

Molecular Weight

162.1

Purity

95

Origin of Product

United States

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